molecular formula C12H12N2O3 B2484262 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 251468-79-8

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2484262
CAS No.: 251468-79-8
M. Wt: 232.239
InChI Key: MHIKXQXNKSZIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with a pyrimidine ring structure. The pyrimidine ring is a crucial component in many biologically active molecules, including nucleic acids, vitamins, and coenzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through various methods. One common approach involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide . Another method includes the reaction of 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide, triethylamine, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with substituted benzaldehyde oximes can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides .

Scientific Research Applications

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:

Properties

IUPAC Name

1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-10-8-11(16)14(12(17)13-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIKXQXNKSZIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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